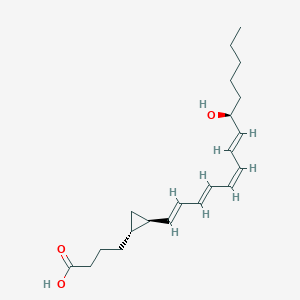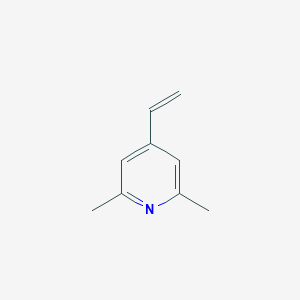
4-Ethenyl-2,6-dimethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethenyl-2,6-dimethylpyridine is a heterocyclic organic compound with the chemical formula C9H11N. It is also known as ethylidene norcamphor or EN. The compound is a colorless liquid with a pungent odor and is used as a building block in the synthesis of various organic compounds.
作用機序
The mechanism of action of 4-Ethenyl-2,6-dimethylpyridine is not well understood. However, it is believed that the compound acts as a ligand for metal complexes, which can catalyze various chemical reactions. The compound can also form coordination complexes with metal ions, which can influence the reactivity of the metal ion.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-Ethenyl-2,6-dimethylpyridine. However, the compound is not known to have any significant toxic effects on the human body. It is also not known to have any significant effects on the environment.
実験室実験の利点と制限
One of the main advantages of 4-Ethenyl-2,6-dimethylpyridine is its versatility as a building block in the synthesis of various organic compounds. The compound is also relatively easy to synthesize and purify. However, one of the limitations of 4-Ethenyl-2,6-dimethylpyridine is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the research on 4-Ethenyl-2,6-dimethylpyridine. One direction is the synthesis of new ligands for metal complexes, which can have applications in catalysis, molecular recognition, and drug design. Another direction is the synthesis of new heterocyclic compounds, which can have applications in the pharmaceutical industry. Additionally, further research is needed to understand the mechanism of action of 4-Ethenyl-2,6-dimethylpyridine and its potential applications in various fields of chemistry.
合成法
The synthesis of 4-Ethenyl-2,6-dimethylpyridine can be achieved through several methods. One of the most common methods is the reaction of 2,6-dimethylpyridine with acetaldehyde in the presence of a base catalyst. Another method involves the reaction of 2,6-dimethylpyridine with acetylene in the presence of a palladium catalyst. The yield of the reaction depends on the reaction conditions and the purity of the starting materials.
科学的研究の応用
4-Ethenyl-2,6-dimethylpyridine has been extensively used in scientific research as a building block in the synthesis of various organic compounds. The compound is used in the synthesis of ligands for metal complexes, which are used in catalysis, molecular recognition, and drug design. Additionally, 4-Ethenyl-2,6-dimethylpyridine is used in the synthesis of heterocyclic compounds, which have applications in the pharmaceutical industry.
特性
CAS番号 |
102547-79-5 |
|---|---|
分子式 |
C9H11N |
分子量 |
133.19 g/mol |
IUPAC名 |
4-ethenyl-2,6-dimethylpyridine |
InChI |
InChI=1S/C9H11N/c1-4-9-5-7(2)10-8(3)6-9/h4-6H,1H2,2-3H3 |
InChIキー |
AHTKGFIYHBHGAM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=N1)C)C=C |
正規SMILES |
CC1=CC(=CC(=N1)C)C=C |
同義語 |
2,6-Lutidine,4-vinyl-(6CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



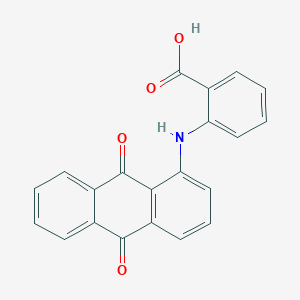
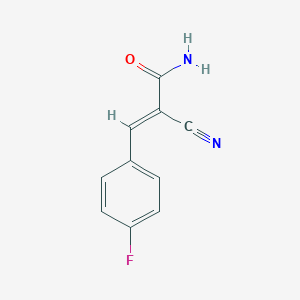
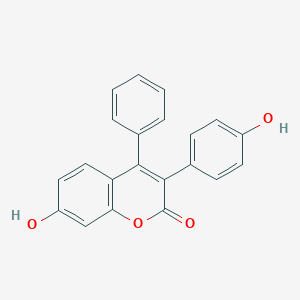
![[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate](/img/structure/B12652.png)

